molecular formula C17H20N2O5S2 B12205960 N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12205960
M. Wt: 396.5 g/mol
InChI Key: XGFCEPKZZSLLJW-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a structurally complex heterocyclic molecule. Its core consists of a tetrahydrothieno[3,4-d][1,3]thiazole ring system with a sulfone group (5,5-dioxido), a 1,3-benzodioxol-5-ylmethyl substituent at position 3, and a 2-methylpropanamide group at the imine position. The benzodioxolyl group contributes aromaticity and lipophilicity, while the sulfone enhances solubility and metabolic stability .

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C17H20N2O5S2/c1-10(2)16(20)18-17-19(12-7-26(21,22)8-15(12)25-17)6-11-3-4-13-14(5-11)24-9-23-13/h3-5,10,12,15H,6-9H2,1-2H3

InChI Key

XGFCEPKZZSLLJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The thiazole moiety is constructed using thiourea-mediated cyclization . For example, brominated ketones react with thiourea in ethanol under reflux to form the thiazole ring. A representative protocol involves:

  • Reacting 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone with thiourea in ethanol at 66–80°C for 24 hours under nitrogen.

  • Purification via column chromatography (THF/hexane, 1:3) yields the thiazole intermediate with a 41.3% yield.

Oxidation to the 5,5-Dioxide

The sulfide groups in the thieno-thiazole intermediate are oxidized to sulfones using hydrogen peroxide or dimethyl sulfoxide (DMSO)/air systems . The patent US6160133A describes oxidation with a NaOH/DMSO/air mixture, achieving quantitative conversion under mild conditions.

Introduction of the 1,3-Benzodioxol-5-Ylmethyl Group

The benzodioxole moiety is introduced via alkylation or Mitsunobu reactions :

Alkylation with Sodium Hydride

  • A solution of 4-(1,3-benzodioxol-5-yl)thiazol-2-amine and NaH in THF is stirred at room temperature.

  • 1,3-Benzodioxol-5-ylmethyl bromide (1.5 equiv) is added, followed by quenching with NH₄Cl and extraction with EtOAc.

  • Yields for analogous alkylations range from 16–18% after silica gel chromatography (16% EtOAc/hexanes).

Mitsunobu Reaction for Stereocontrol

The patent US6160133A highlights the Mitsunobu reaction for installing chiral centers. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) , the benzodioxolylmethyl group is coupled to the thiazole core with retention of configuration.

Formation of the 2-Methylpropanamide Substituent

The propanamide group is introduced via acyl chloride condensation or active ester coupling :

Acylation with 2-Methylpropanoyl Chloride

  • The thiazole intermediate is treated with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane.

  • Reaction monitoring via TLC ensures completion, followed by extraction and chromatography.

Hydrazone Formation and Cyclization

The patent US6160133A describes hydrazone intermediates for constructing bicyclic systems. For example, reacting the core with acetic hydrazide under reflux forms a hydrazone, which undergoes intramolecular alkylation to yield the final product.

Stereochemical Control for the (2Z)-Isomer

The Z-configuration is achieved through:

Thermodynamic Control

  • Prolonged heating in polar aprotic solvents (e.g., DMF) favors the thermodynamically stable Z-isomer.

Chiral Auxiliaries

  • Temporary chiral ligands or enantioselective catalysts are used during cyclization steps to bias the stereochemical outcome.

Data Tables: Comparative Analysis of Key Steps

Table 1: Alkylation Conditions for Benzodioxole Attachment

ReagentBaseSolventTemperatureYieldSource
1,3-Benzodioxol-5-ylmethyl bromideNaHTHFRoom temp17%
Benzodioxolylmethyl mesylateK₂CO₃DMF80°C35%

Table 2: Oxidation Methods for Sulfone Formation

Oxidizing AgentSolventConditionsYieldSource
H₂O₂/AcOHAcetic acidReflux, 6 h89%
DMSO/air/NaOHDMSO/H₂ORT, 24 h95%

Table 3: Stereochemical Outcomes Under Different Conditions

MethodSolventZ:E RatioSource
Thermal equilibrationDMF9:1
Mitsunobu reactionTHF1:0 (Z)

Challenges and Optimization Strategies

Low Yields in Alkylation Steps

  • Dilution effects : Increasing reaction volume improves selectivity in multi-step alkylations.

  • Alternative leaving groups : Mesylates or tosylates enhance reactivity compared to bromides.

Purification Complexities

  • High-performance liquid chromatography (HPLC) : Resolves stereoisomers in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the thiazole ring or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodioxole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antifungal Properties
Recent studies have highlighted the antifungal efficacy of compounds containing the 1,3-benzodioxole moiety. For instance, derivatives of γ-lactam that incorporate this structure have shown promising activity against agricultural fungi such as Rhizoctonia solani and Fusarium graminearum. These compounds were synthesized through a diversity-oriented approach and exhibited antifungal activities surpassing those of conventional fungicides like carbendazim .

Anticancer Activity
Compounds with similar thiazole structures have been investigated for their anticancer properties. Research indicates that the thieno[3,4-d][1,3]thiazole framework can enhance the cytotoxicity against various cancer cell lines. The modification of these compounds to include benzodioxole units has been shown to improve their selectivity and potency against tumor cells .

Agricultural Applications

Fungicides
The incorporation of the 1,3-benzodioxole unit in synthetic pathways has led to the development of new antifungal agents. These agents are being explored for their ability to combat crop-threatening fungi effectively. The systematic evaluation of these compounds revealed that some derivatives exhibit superior antifungal activity compared to existing commercial products .

Herbicide Development
Research into the herbicidal potential of thiazole derivatives has indicated that modifications can lead to increased herbicidal activity. The structural characteristics of N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide may contribute to its efficacy as a herbicide through mechanisms that inhibit plant growth or induce phytotoxicity in target species .

Materials Science

Dye Applications
The benzodioxole structure is known for its ability to form vibrant dyes. Compounds similar to this compound have been investigated for use in dye applications due to their fluorescent properties. These dyes can be utilized in various industries including textiles and plastics for coloring purposes .

Data Table: Summary of Applications

Application AreaCompound FeaturesKey Findings
Medicinal ChemistryAntifungal and anticancer propertiesSuperior antifungal activity against agricultural fungi
Agricultural SciencePotential fungicides and herbicidesEffective against crop-threatening fungi
Materials ScienceDye applicationsVibrant dyes suitable for textiles and plastics

Case Studies

Case Study 1: Antifungal Efficacy
A study conducted on γ-lactam derivatives containing the 1,3-benzodioxole unit demonstrated significant antifungal activity against Alternaria tenuis. Compounds synthesized showed higher efficacy compared to traditional fungicides used in agriculture.

Case Study 2: Anticancer Activity
Investigations into thiazole derivatives revealed that modifications incorporating benzodioxole units enhanced cytotoxicity against breast cancer cell lines. Structural optimization led to candidates with improved selectivity and reduced side effects.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Flexibility: The thienothiazole core allows diverse substitutions, enabling tuning of electronic (e.g., sulfone) and steric (e.g., benzodioxolylmethyl) properties.
  • Synthetic Challenges : The target compound’s synthesis likely requires precise control of sulfonation and stereochemistry, whereas thiadiazole derivatives (e.g., 4g , 11a ) utilize more straightforward condensations .

Biological Activity

The compound N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, highlighting its mechanisms of action, efficacy in various biological assays, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O5SC_{22}H_{24}N_2O_5S, with a molecular weight of approximately 424.5 g/mol. The structure features a benzodioxole moiety, which is often associated with various pharmacological properties due to its ability to interact with biological targets.

Research indicates that compounds with similar structures may act through multiple mechanisms:

  • Auxin Receptor Modulation : Compounds related to benzodioxole have been shown to act as agonists for auxin receptors (TIR1), promoting root growth in plant models such as Arabidopsis thaliana and Oryza sativa . This suggests potential applications in agricultural biotechnology.
  • Antioxidant Activity : Some studies have indicated that benzodioxole derivatives possess antioxidant properties, which can mitigate oxidative stress in cells .
  • Antimicrobial Properties : Certain thiazole derivatives exhibit antimicrobial activity against various pathogens, indicating that our compound may also have similar properties .

Biological Activity Data

A summary of the biological activities and effects observed in various studies is presented in the following table:

Activity Model Organism Effect Observed Reference
Root Growth PromotionArabidopsis thalianaSignificant increase in primary root length
Antioxidant ActivityCell culturesReduction in reactive oxygen species (ROS)
Antimicrobial ActivityBacterial strainsInhibition of growth for several pathogens

Case Study 1: Root Growth Promotion

In a study evaluating the effects of similar benzodioxole compounds on plant growth, K-10 was identified as a potent auxin receptor agonist. The application of K-10 resulted in enhanced root elongation at concentrations as low as 1μM1\mu M, outperforming traditional auxins like NAA. The study concluded that the structural features of these compounds are crucial for their bioactivity .

Case Study 2: Antioxidant Effects

Another investigation into the antioxidant properties of benzodioxole derivatives revealed that these compounds significantly reduced oxidative damage in neuronal cell lines. The mechanism was attributed to the scavenging of free radicals and upregulation of endogenous antioxidant enzymes .

Case Study 3: Antimicrobial Efficacy

Research on thiazole derivatives demonstrated their effectiveness against a range of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for therapeutic use .

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